molecular formula C11H13BrClNO2 B6188681 methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride CAS No. 2648939-53-9

methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Cat. No.: B6188681
CAS No.: 2648939-53-9
M. Wt: 306.6
InChI Key:
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Description

“Methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” is a chemical compound. It is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives has garnered significant attention in the scientific community . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Chemical Reactions Analysis

The chemical reactions involving THIQ derivatives have been studied extensively. For instance, exclusive formation of C(1)-alkynylated THIQs (endo products) was observed in good to excellent yields .

Mechanism of Action

The mechanism of action of THIQ derivatives is diverse, depending on the specific compound and its biological target . For instance, N-benzyl THIQs are known to function as antineuroinflammatory agents .

Future Directions

The future directions in the research of THIQ derivatives include the development of novel THIQ analogs with potent biological activity . These compounds are expected to have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by esterification with methyl chloroformate and subsequent reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1,2,3,4-tetrahydroisoquinoline", "Bromine", "Methyl chloroformate", "Hydrochloric acid" ], "Reaction": [ "1. Bromination of 1,2,3,4-tetrahydroisoquinoline with bromine in the presence of a catalyst such as iron or aluminum bromide to form 8-bromo-1,2,3,4-tetrahydroisoquinoline.", "2. Esterification of 8-bromo-1,2,3,4-tetrahydroisoquinoline with methyl chloroformate in the presence of a base such as triethylamine to form methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.", "3. Reaction of methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate with hydrochloric acid to form the hydrochloride salt of the compound." ] }

CAS No.

2648939-53-9

Molecular Formula

C11H13BrClNO2

Molecular Weight

306.6

Purity

95

Origin of Product

United States

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